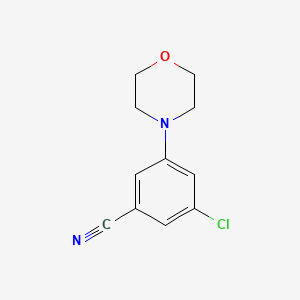

3-Chloro-5-morpholinobenzonitrile

Description

3-Chloro-5-morpholinobenzonitrile is a benzonitrile derivative featuring a chlorine atom at the 3-position and a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) at the 5-position. This compound is of interest in medicinal and materials chemistry due to the electron-donating nature of the morpholine substituent, which can enhance solubility and modulate reactivity.

Propriétés

Formule moléculaire |

C11H11ClN2O |

|---|---|

Poids moléculaire |

222.67 g/mol |

Nom IUPAC |

3-chloro-5-morpholin-4-ylbenzonitrile |

InChI |

InChI=1S/C11H11ClN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2 |

Clé InChI |

GILCAOZPJAYSQM-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1C2=CC(=CC(=C2)C#N)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Detailed Preparation Methods of 3-Chloro-5-morpholinobenzonitrile

General Synthetic Route Overview

The synthesis generally follows these key steps:

Step 1: Chlorination of an appropriate benzonitrile precursor

Introduction of the chloro substituent at the 3-position on the benzene ring, often achieved through electrophilic aromatic substitution using chlorinating agents.Step 2: Nucleophilic substitution to introduce the morpholine moiety

The morpholine group is introduced via nucleophilic aromatic substitution, replacing a suitable leaving group (often a halide or activated position) on the benzene ring.Step 3: Purification and isolation

The product is purified by extraction and chromatography to ensure high purity and yield.

Specific Synthesis Protocols and Reaction Conditions

Chlorination and Nucleophilic Substitution

- Starting material: A benzonitrile derivative with a leaving group positioned for substitution (e.g., 3-chlorobenzonitrile or related halogenated benzonitrile).

- Chlorination: Typically performed using chlorinating agents such as t-butyl hypochlorite or N-chlorosuccinimide under neutral conditions to avoid side reactions.

- Nucleophilic substitution: Morpholine acts as the nucleophile, reacting under reflux conditions in polar aprotic solvents like dimethylformamide or acetonitrile. The reaction temperature is often maintained around 70–170 °C depending on the substrate and solvent system.

Example Synthesis from Literature

- A typical synthesis involves heating a precursor such as 3-chloro-5-methoxybenzonitrile with lithium iodide in 2,4,6-trimethylpyridine at 170 °C for 4 hours to generate a reactive intermediate.

- Subsequent treatment with hydrogen chloride in 2,4,6-trimethylpyridine and water at room temperature facilitates conversion to the desired chloro-substituted benzonitrile.

- The crude product is extracted with ethyl acetate, washed, dried over sodium sulfate, and purified by silica gel chromatography using ethyl acetate/hexane mixtures to afford high yields (up to 94%).

Data Table Summarizing Preparation Conditions and Yields

Analytical and Mechanistic Insights

- The nitrile group (−C≡N) in this compound is reactive towards nucleophiles and can participate in further synthetic transformations.

- The morpholine moiety, a heterocyclic amine, enhances solubility and modulates the electronic properties of the aromatic ring, influencing the compound’s reactivity in downstream applications.

- The substitution mechanism generally follows nucleophilic aromatic substitution pathways, where morpholine attacks the electrophilic aromatic carbon bearing the leaving group, facilitated by electron-withdrawing effects of the nitrile and chloro substituents.

Summary of Research Perspectives from Varied Sources

- EvitaChem highlights the synthetic utility of this compound as an intermediate in pharmaceutical and agrochemical synthesis, emphasizing the importance of controlled chlorination and substitution steps.

- ChemicalBook provides detailed reaction conditions for related benzonitrile derivatives, illustrating the effectiveness of lithium iodide-mediated substitution and acid quenching to achieve high yields.

- Journal of Chemical Research elaborates on morpholine substitution in benzonitrile derivatives, showcasing high-yield synthesis and structural characterization via NMR and IR spectroscopy.

- Patent literature (EP1443040A1) underlines the importance of mild, neutral reaction conditions in chlorination steps to avoid by-products and enable scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-5-morpholinobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 3-morpholino-5-substituted benzonitriles.

Oxidation: Products include 3-chloro-5-morpholinobenzamide.

Reduction: Products include 3-chloro-5-morpholinobenzylamine.

Applications De Recherche Scientifique

3-Chloro-5-morpholinobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Chloro-5-morpholinobenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Structural and Electronic Features

The substituents on the benzene ring critically influence electronic and steric properties:

- 3-Chloro-5-morpholinobenzonitrile: The morpholine group is electron-donating due to its lone pair on nitrogen, increasing electron density at the 5-position. This can enhance solubility in polar solvents and alter reaction pathways (e.g., nucleophilic substitution).

- 3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 693245-52-2): The trifluoromethyl (CF₃) group is strongly electron-withdrawing, reducing electron density and increasing lipophilicity. This makes the compound suitable for applications requiring stability under harsh conditions, such as agrochemicals .

- 3-Chlorobenzonitrile (CAS 766-84-7): A simpler analog with only a chlorine substituent. The electron-withdrawing Cl atom directs reactivity toward electrophilic substitution at specific positions .

Physical Properties

Activité Biologique

3-Chloro-5-morpholinobenzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H10ClN3O

Molecular Weight: 221.66 g/mol

IUPAC Name: this compound

The compound features a chlorobenzene ring with a morpholine group and a nitrile functional group, contributing to its unique reactivity and interaction with biological systems.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi. For instance, structural analogs have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties: Studies suggest that compounds with similar structures can act as inhibitors of cancer cell proliferation. The morpholine moiety enhances interaction with biological targets, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes. Research on related compounds indicates that they can modulate enzyme activity, which is crucial for developing therapeutic agents for diseases like cancer.

The mechanism of action for this compound is believed to involve:

- Binding to Receptors: The compound may interact with various receptors or enzymes, altering their activity and leading to biological effects.

- Induction of Apoptosis: In cancer cells, it may trigger pathways that lead to programmed cell death, thereby reducing tumor growth.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Chloro-5-fluorobenzonitrile | Contains fluorine instead of morpholine | Exhibits different biological activity due to fluorine's electronegativity. |

| 3-Chloro-5-hydroxybenzonitrile | Hydroxyl group replaces the morpholine | Potentially more polar, affecting solubility and reactivity. |

| 4-Chloro-2-morpholinobenzonitrile | Morpholine at a different position | May exhibit different selectivity in biological assays. |

| 2-Chloro-5-morpholinobenzonitrile | Chlorine at position two instead of three | Altered electronic properties can influence reactivity and biological interactions. |

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Anticancer Activity Study: A study published in a peer-reviewed journal investigated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy Research: Another study focused on the antimicrobial properties of structurally similar compounds, highlighting that modifications in the morpholine group can enhance activity against resistant bacterial strains.

- Enzyme Interaction Analysis: Research into enzyme inhibition revealed that derivatives of this compound could effectively inhibit specific kinases involved in cancer progression, indicating a promising avenue for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.